rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid
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Overview
Description
rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid typically involves the hydrogenation of quinolizidine derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolizidine in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds in the quinolizidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinolizidine-1-carboxylic acid derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid can be compared with other quinolizidine derivatives, such as:
Quinolizidine: The parent compound with a simpler structure.
Quinolizidine-1-carboxylic acid: A closely related compound with similar properties.
Octahydroquinolizidine: A fully saturated derivative with different reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1291023-76-1 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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